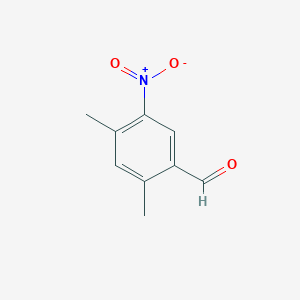
2,4-Dimethyl-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzaldehyde typically involves the nitration of 2,4-dimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.
化学反応の分析
Types of Reactions: 2,4-Dimethyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used in substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dimethyl-5-nitrobenzoic acid.
Reduction: 2,4-Dimethyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2,4-Dimethyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The aldehyde group can also participate in reactions with nucleophiles, forming adducts that may influence biological activity.
類似化合物との比較
2,4-Dimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.
5-Nitrobenzaldehyde: Lacks the methyl groups, affecting its physical and chemical properties.
Uniqueness: 2,4-Dimethyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which confer distinct reactivity patterns and applications compared to its analogs. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile compound in organic synthesis and research.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
2,4-dimethyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3 |
InChIキー |
BAMADGBGIJZXSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)


![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
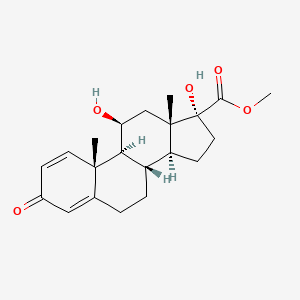
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
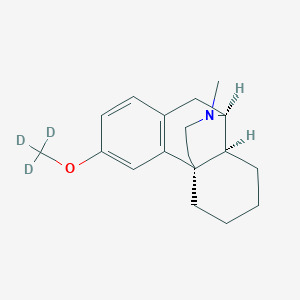

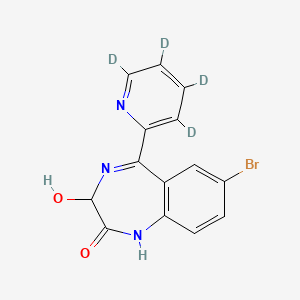

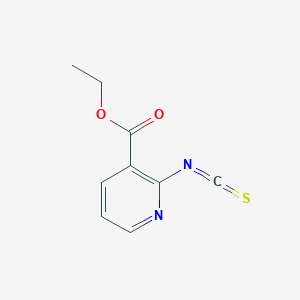
![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)

![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
